molecular formula C21H20ClN3O3S B11379406 5-chloro-N-(2,6-dimethylphenyl)-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide

5-chloro-N-(2,6-dimethylphenyl)-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide

Cat. No.: B11379406
M. Wt: 429.9 g/mol
InChI Key: BVAGSVNJNBMBOV-UHFFFAOYSA-N
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Description

5-CHLORO-N-(2,6-DIMETHYLPHENYL)-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(2,6-DIMETHYLPHENYL)-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus oxychloride.

    Attachment of the dimethylphenyl and methylphenyl groups: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Methanesulfonylation: Introduction of the methanesulfonyl group using reagents like methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, catalysis, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the pyrimidine ring or the sulfonyl group, potentially leading to the formation of amines or sulfides.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, resulting in the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or primary amines under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could produce a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, pyrimidine derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may exhibit similar activities, making it a subject of interest in drug discovery and development.

Medicine

In medicine, compounds like this are investigated for their therapeutic potential. They may act on specific molecular targets, such as kinases or receptors, to modulate biological pathways involved in diseases.

Industry

Industrially, such compounds can be used in the development of agrochemicals, dyes, and materials with specific properties. Their versatility makes them valuable in various applications.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(2,6-DIMETHYLPHENYL)-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE would depend on its specific biological activity. Generally, pyrimidine derivatives may interact with enzymes or receptors, inhibiting their function or modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2,4-diaminopyrimidine: Known for its use in the synthesis of pharmaceuticals.

    2,4,6-Trimethylpyrimidine: Used in the development of herbicides and other agrochemicals.

    N-(2,6-Dimethylphenyl)-2-methylsulfonylpyrimidine-4-carboxamide: A structurally related compound with potential biological activities.

Uniqueness

The uniqueness of 5-CHLORO-N-(2,6-DIMETHYLPHENYL)-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to other pyrimidine derivatives. This can make it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C21H20ClN3O3S

Molecular Weight

429.9 g/mol

IUPAC Name

5-chloro-N-(2,6-dimethylphenyl)-2-[(2-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C21H20ClN3O3S/c1-13-7-4-5-10-16(13)12-29(27,28)21-23-11-17(22)19(25-21)20(26)24-18-14(2)8-6-9-15(18)3/h4-11H,12H2,1-3H3,(H,24,26)

InChI Key

BVAGSVNJNBMBOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3C

Origin of Product

United States

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